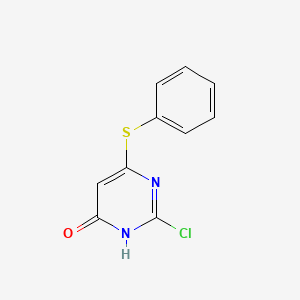
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- is a heterocyclic compound that features a pyrimidinone core substituted with a chlorine atom at the 2-position and a phenylthio group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with a thiophenol derivative under specific conditions. One common method involves the use of microwave-assisted synthesis, where the reaction is carried out in ethanol at elevated temperatures . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the phenylthio group can be replaced by aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic Substitution: Substituted pyrimidinones with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Aryl or vinyl-substituted pyrimidinones.
科学研究应用
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and phenylthio substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the phenylthio group, making it less versatile in certain reactions.
4(1H)-Pyrimidinone, 2-chloro-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group, leading to different reactivity and applications.
2-Chloro-6-(phenylthio)pyridine: A pyridine analog with similar substituents but different electronic properties.
Uniqueness
4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- is unique due to its combination of a pyrimidinone core with both chlorine and phenylthio substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
CAS 编号 |
284682-02-6 |
|---|---|
分子式 |
C10H7ClN2OS |
分子量 |
238.69 g/mol |
IUPAC 名称 |
2-chloro-4-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-10-12-8(14)6-9(13-10)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI 键 |
NLHUQZLBFOETOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC(=O)NC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


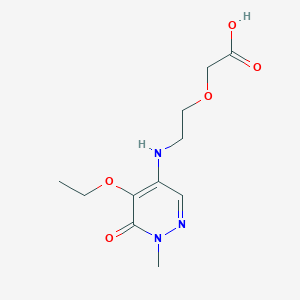
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)

![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)

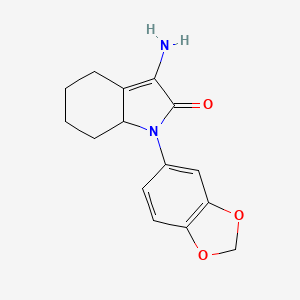
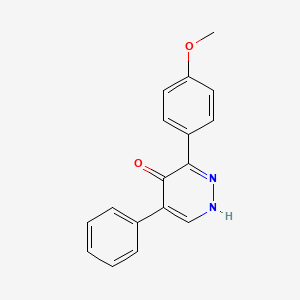
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

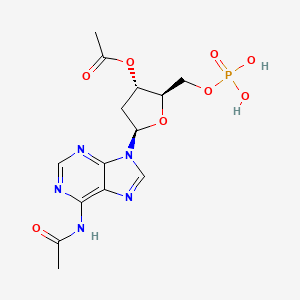
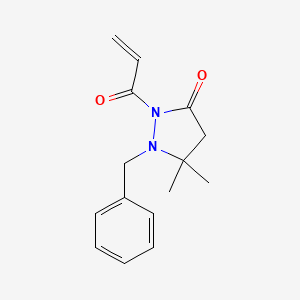

![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
